molecular formula C9H16ClNO B1388740 3-[(2-Propynyloxy)methyl]piperidine hydrochloride CAS No. 1185302-66-2

3-[(2-Propynyloxy)methyl]piperidine hydrochloride

Cat. No.: B1388740
CAS No.: 1185302-66-2
M. Wt: 189.68 g/mol
InChI Key: LHUOBQUPNJGVKG-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

This compound possesses a well-defined chemical identity established through multiple nomenclature systems and analytical characterization methods. The compound is formally designated with the Chemical Abstracts Service registry number 1185302-66-2, providing its unique chemical identifier in global databases. The International Union of Pure and Applied Chemistry name for this compound is 3-(prop-2-ynoxymethyl)piperidine hydrochloride, reflecting the systematic nomenclature conventions for heterocyclic compounds. Alternative systematic names include 3-[(2-propyn-1-yloxy)methyl]piperidine hydrochloride and this compound, all of which accurately describe the molecular structure.

The molecular formula of this compound is established as C9H16ClNO, corresponding to a molecular weight of 189.68 grams per mole. The structure comprises a six-membered piperidine ring with a methylene bridge connecting to a propynyloxy substituent at the 3-position. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for laboratory handling and synthetic applications.

Property Value Source
Chemical Abstracts Service Number 1185302-66-2
Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
International Union of Pure and Applied Chemistry Name 3-(prop-2-ynoxymethyl)piperidine hydrochloride
Simplified Molecular Input Line Entry System C#CCOCC1CCCNC1.Cl
International Chemical Identifier InChI=1S/C9H15NO.ClH/c1-2-6-11-8-9-4-3-5-10-7-9;/h1,9-10H,3-8H2;1H
MDL Number MFCD09879187

Historical Context and Discovery

While specific historical documentation regarding the initial discovery of this compound remains limited in the available literature, the compound emerges from the broader development of functionalized piperidine derivatives that gained prominence in the late twentieth and early twenty-first centuries. The synthetic approach to this compound typically involves the reaction of piperidine with propargyl alcohol under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This methodology reflects advances in synthetic organic chemistry that enabled the precise functionalization of heterocyclic ring systems.

The development of alkyne-containing piperidine derivatives coincides with the emergence of click chemistry as a powerful synthetic tool in organic synthesis. The propynyl functional group present in this compound makes it particularly valuable for copper-catalyzed alkyne-azide cycloaddition reactions, which became prominent following the foundational work in click chemistry methodologies. The incorporation of alkyne functionality into piperidine scaffolds represents a strategic approach to creating versatile synthetic intermediates capable of participating in diverse chemical transformations.

The compound's synthesis methodology employs established protocols for nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile toward activated alkyl halides or alcohols. Industrial production methods may involve more sophisticated continuous flow synthesis techniques, allowing for enhanced control over reaction conditions and improved yields compared to traditional batch processes.

Overview of Piperidine Derivatives in Organic Chemistry

Piperidine derivatives constitute a fundamental class of nitrogen-containing heterocycles that play crucial roles in pharmaceutical chemistry, materials science, and synthetic organic chemistry. The piperidine ring system, characterized by its six-membered saturated structure containing one nitrogen atom, provides an excellent scaffold for molecular diversity and biological activity. Recent advances in piperidine chemistry have demonstrated the versatility of these compounds in various synthetic transformations, including radical cyclization reactions, multicomponent reactions, and asymmetric synthesis.

Contemporary research in piperidine chemistry encompasses diverse synthetic methodologies for accessing polysubstituted derivatives. Intramolecular radical cyclization approaches have enabled the formation of complex alkylidene piperidines from 1,6-enynes, utilizing triethylborane as a radical initiator. These reactions proceed through sophisticated radical cascade mechanisms involving successive cyclizations and cyclopropane cleavage to form six-membered rings. Additionally, reductive hydroamination and cyclization cascades of alkynes provide alternative pathways for piperidine synthesis, proceeding through acid-mediated alkyne functionalization and subsequent reduction steps.

Multicomponent reactions represent another significant area of piperidine chemistry, offering efficient access to complex molecular architectures in single synthetic operations. Historical examples include the Guareschi synthesis from 1897, which employed multicomponent reactions between ketones, ethyl cyanoacetate, and ammonia to obtain cyclic imides containing piperidine fragments. Modern multicomponent approaches utilize polystyrene ferric-based catalysts and chitosan-supported ytterbium nanocatalysts for the synthesis of spiropiperidine derivatives, demonstrating enhanced efficiency and recyclability compared to traditional methods.

Synthetic Approach Key Features Applications
Radical Cyclization 5-exo-dig and 3-exo-trig cyclizations Polysubstituted alkylidene piperidines
Multicomponent Reactions Single-step complex molecule assembly Spiropiperidine derivatives
Reductive Hydroamination Acid-mediated alkyne functionalization Substituted piperidines
Click Chemistry Applications Alkyne-azide cycloaddition Bioconjugation and materials

Relevance and Motivation for Research

The research significance of this compound stems from its unique structural features that combine the established pharmaceutical relevance of piperidine derivatives with the synthetic versatility of alkyne functional groups. Piperidine derivatives have demonstrated substantial therapeutic potential, particularly as dipeptidyl peptidase-4 inhibitors and analgesic agents, highlighting the importance of developing new synthetic methodologies for accessing functionalized derivatives. The compound's propynyloxy substituent provides exceptional opportunities for further chemical elaboration through click chemistry and other alkyne-specific transformations.

Contemporary applications of this compound in scientific research encompass multiple domains of chemistry and biology. In synthetic chemistry, it serves as a valuable building block for constructing more complex molecular architectures, particularly in pharmaceutical and agrochemical development. The compound's ability to participate in bioconjugation reactions through its alkyne functionality makes it valuable for studying enzyme mechanisms and protein interactions. Research investigations have explored its potential as a precursor in synthesizing compounds targeting neurological disorders, reflecting the broader therapeutic relevance of functionalized piperidine derivatives.

The compound's mechanism of action involves specific interactions with molecular targets such as enzymes and receptors. The propynyloxy group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity and modulating various biochemical pathways. This interaction capability leads to changes in cellular functions, making the compound valuable for understanding biological processes and developing therapeutic interventions. Industrial applications include its use in specialty chemical production and as an intermediate in manufacturing various industrial products.

Properties

IUPAC Name

3-(prop-2-ynoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-6-11-8-9-4-3-5-10-7-9;/h1,9-10H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUOBQUPNJGVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-Propynyloxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

3-[(2-Propynyloxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents like thionyl chloride for substitutions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(2-Propynyloxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Propynyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The propynyloxy group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Higher molecular weight compounds (e.g., 4-(Diphenylmethoxy)piperidine HCl) may exhibit reduced solubility in aqueous media compared to smaller derivatives like the target compound .

Key Observations :

  • Only 4-(Diphenylmethoxy)piperidine HCl has documented acute toxicity, classified as harmful with delayed effects upon exposure .
  • Environmental impact data are largely absent for all compounds, highlighting a critical research gap .

Regulatory and Commercial Status

Compound Name Regulatory Status Commercial Availability
3-[(2-Propynyloxy)methyl]piperidine HCl Lab use only; discontinued Discontinued
4-(Diphenylmethoxy)piperidine HCl Listed in IECSC (China) Available
3-(3-ETHOXY-BENZYL)-PIPERIDINE HCl GHS-compliant SDS available Available
3-[(phenylsulfonyl)methyl]piperidine HCl No specific regulations Limited suppliers

Key Observations :

  • The target compound’s discontinuation restricts its use in ongoing studies, whereas analogs like 4-(Diphenylmethoxy)piperidine HCl remain accessible .
  • Regulatory frameworks (e.g., IECSC, GHS) apply selectively, with most compounds lacking comprehensive safety evaluations .

Biological Activity

3-[(2-Propynyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C9H15NO·HCl and a molecular weight of 189.68 g/mol. It is synthesized through the reaction of piperidine with propargyl alcohol, typically catalyzed by bases like sodium hydroxide or potassium carbonate, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound has garnered interest for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The propynyloxy group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism modulates various biochemical pathways, which can result in significant changes in cellular functions and may have therapeutic implications in treating neurological disorders and other diseases.

Pharmacological Applications

Research indicates that this compound exhibits a spectrum of biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may be useful in drug development targeting metabolic pathways.
  • Neuropharmacology : Due to its structural properties, it is being investigated for potential use in treating central nervous system disorders.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds may exhibit antimicrobial properties, although specific data on this compound is limited .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds reveals distinct biological profiles:

Compound NameStructure TypeBiological Activity
3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloridePyrrolidineModerate enzyme inhibition; less potent than piperidine derivatives
3-[(2-Propynyloxy)methyl]morpholine hydrochlorideMorpholineDifferent reactivity; potential for unique interactions
3-[(2-Propynyloxy)methyl]azepane hydrochlorideAzepaneLarger ring structure may affect steric interactions

These comparisons highlight the unique properties of the piperidine derivative, particularly its potential for enzyme interaction due to its specific ring structure and substituents .

In Vitro Studies

Recent studies have utilized in vitro models to assess the biological activity of piperidine derivatives. For example, a study evaluated various piperidine derivatives for their minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. While specific data on this compound was not detailed, related compounds showed MIC values ranging from 0.5 to over 512 μg/mL against different strains .

Cytotoxicity Assays

Cytotoxicity assays conducted on related compounds demonstrated varying degrees of safety profiles. For instance, compounds exhibiting MIC values significantly lower than their cytotoxic concentrations indicated a favorable selectivity index (SI), suggesting potential therapeutic viability without significant toxicity .

Computational Predictions

In silico studies using tools like PASS (Prediction of Activity Spectra for Substances) have predicted a wide range of pharmacological activities for piperidine derivatives, including potential effects on various enzymes and receptors involved in disease processes. This computational approach provides a foundation for further experimental validation and drug design efforts .

Q & A

Q. Basic Research Focus

  • Structural Analysis :
    • NMR Spectroscopy : ¹H/¹³C NMR for verifying propynyloxy and piperidine ring connectivity .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₀H₁₆ClNO) .
  • Physicochemical Properties :
    • Melting Point : Differential scanning calorimetry (DSC) for purity assessment .
    • Solubility : Polar solvents (e.g., water, ethanol) preferred due to hydrochloride salt form .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Storage : 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff into drains .
  • Ventilation : Fume hoods mandatory during synthesis to mitigate inhalation risks .

What analytical methods are recommended for detecting impurities in this compound samples?

Q. Advanced Research Focus

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve impurities (e.g., unreacted precursors) .
  • Reference Standards : Compare against pharmacopeial impurities (e.g., USP Paroxetine-related compounds) .
  • Limits of Detection (LOD) : Validate methods to detect impurities at ≤0.1% w/w .

How does this compound interact with biological targets, and what methodologies are used to study these interactions?

Q. Advanced Research Focus

  • Receptor Binding Assays : Radioligand displacement studies (e.g., σ-receptors) to quantify affinity (IC₅₀) .
  • Enzyme Inhibition : Fluorogenic substrates to measure acetylcholinesterase inhibition kinetics .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes .

What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced Research Focus

  • Assay Standardization : Replicate studies under uniform conditions (pH, temperature) to isolate variables .
  • Structural Analog Analysis : Compare bioactivity of derivatives with modified substituents (e.g., halogen vs. methoxy groups) .
  • Meta-Analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify outliers .

How do structural modifications at the propynyloxy moiety influence the compound's reactivity and bioactivity?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Increase electrophilicity, enhancing nucleophilic substitution rates .
  • Bulkier Substituents : Steric hindrance reduces receptor binding affinity but improves metabolic stability .
  • SAR Studies : Propynyloxy → ethynyl substitutions show 10-fold higher σ₁-receptor affinity in vitro .

What are the best practices for computational modeling of this compound's interactions with enzymes or receptors?

Q. Advanced Research Focus

  • Docking Protocols : Use Schrödinger Suite or MOE for ligand-receptor pose prediction .
  • Force Field Selection : OPLS-3e for accurate piperidine ring conformational sampling .
  • Validation : Compare docking scores (Glide SP/XP) with experimental IC₅₀ values to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.